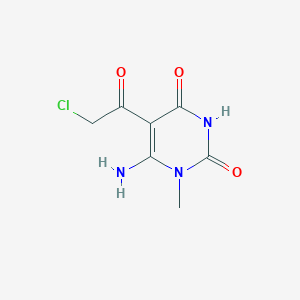

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, including those with substitutions at the 5- and 6-positions, has been achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method without the need for a solvent . Another method includes the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde in ethanol . These methods provide efficient routes to synthesize a wide range of substituted pyrimidines, potentially including the target compound.

Molecular Structure Analysis

The molecular structure of substituted pyrimidines has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction analysis. The geometrical parameters obtained from these studies are in agreement with theoretical calculations performed using density functional theory (DFT) . The crystal structure analysis provides detailed information on the conformation and non-covalent interactions within the molecules.

Chemical Reactions Analysis

The reactivity of substituted pyrimidines has been explored through vibrational spectral analysis and molecular dynamics. Studies have identified potential electrophile attacking sites using molecular electrostatic potential surface plots and average local ionization energy surfaces . Additionally, the synthesis of new compounds through one-pot condensation reactions demonstrates the versatility of 2-aminopyrimidines as precursors for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyrimidines have been investigated using DFT to analyze frontier molecular orbitals and molecular electrostatic potentials. These studies provide insights into the electronic structure and potential reactivity of the compounds. Furthermore, the degradation properties of these molecules have been examined through the calculation of bond dissociation energies and radial distribution functions, indicating their stability under various conditions .

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

- Crystal Structure Determination : The compound has been used to study crystal structures, providing insights into molecular configurations and interactions. For instance, Schwabenländer, Kirfel, & Müller (1998) analyzed the crystal structure of a related compound, highlighting the potential of such derivatives in understanding molecular arrangements (Schwabenländer, Kirfel, & Müller, 1998).

2. Chemical Synthesis and Reactions

- Synthesis of Derivatives : Various studies have focused on synthesizing derivatives of this compound and exploring their reactions. For example, Lin-lin & Dong (2010) investigated the synthesis of a derivative and its anti-inflammatory activity (Shang Lin-lin & C. Dong, 2010).

- Reaction Pathways : Research has also delved into understanding the reaction mechanisms and pathways of this compound. Kataev et al. (2013) explored the reactions of related pyrimidine diones with other chemical agents (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

3. Pharmaceutical and Therapeutic Potential

- Antimalarial Activity : Halladay & Cowden (1990) synthesized derivatives and tested their antimalarial activity against Plasmodium falciparum, showing the potential therapeutic applications of such compounds (Halladay & Cowden, 1990).

- Anti-inflammatory and Analgesic Properties : Nofal, Fahmy, Zarea, & El-Eraky (2011) studied new derivatives for their anti-inflammatory and analgesic activities, indicating the compound's relevance in drug discovery (Nofal, Fahmy, Zarea, & El-Eraky, 2011).

4. Material Science Applications

- Optical and Nonlinear Optical Properties : Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar (2020) synthesized bis-uracil derivatives and assessed their properties for optical and nonlinear optical applications, highlighting the compound's utility in material sciences (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Due to its chloroacetyl group, proper handling and protective measures are essential.

- Environmental Impact : Assess its impact on the environment during synthesis and disposal.

Zukünftige Richtungen

- Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

- Drug Development : Explore derivatives and analogs for drug discovery.

- Industrial Applications : Assess its use in agrochemicals, materials, or dyes.

Eigenschaften

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORUZOLZIKLBDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407135 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

22365-19-1 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)